molecular formula C13H16FN3O2S B5344335 N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5344335
M. Wt: 297.35 g/mol
InChI Key: HPNWBDGGZCFWDL-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyrazole ring, a fluorophenethyl group, and a sulfonamide moiety, making it a unique structure with potential biological activities.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2S/c1-10-13(9-17(2)16-10)20(18,19)15-8-7-11-3-5-12(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWBDGGZCFWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenethyl Group: The fluorophenethyl group can be introduced via a nucleophilic substitution reaction using 4-fluorophenethyl bromide and the pyrazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

    Receptor Binding: The fluorophenethyl group can enhance binding affinity to certain receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives with different substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different functional groups.

Uniqueness

N-(4-fluorophenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its fluorophenethyl group and sulfonamide moiety, which may confer distinct biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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